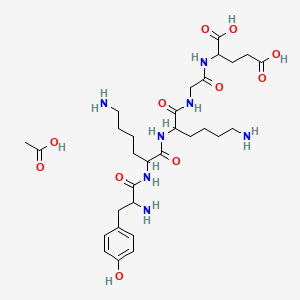

H-Tyr-Lys-Lys-Gly-Glu-OH

Beschreibung

H-Tyr-Lys-Lys-Gly-Glu-OH (CAS No. 77875-70-8) is a linear pentapeptide with the sequence Tyr-Lys-Lys-Gly-Glu. Its molecular formula is C₂₈H₄₅N₇O₉·C₂H₄O₂ (acetic acid salt), and it has a molecular weight of 683.75 g/mol .

Eigenschaften

IUPAC Name |

acetic acid;2-[[2-[[6-amino-2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N7O9.C2H4O2/c29-13-3-1-5-20(26(41)32-16-23(37)33-22(28(43)44)11-12-24(38)39)35-27(42)21(6-2-4-14-30)34-25(40)19(31)15-17-7-9-18(36)10-8-17;1-2(3)4/h7-10,19-22,36H,1-6,11-16,29-31H2,(H,32,41)(H,33,37)(H,34,40)(H,35,42)(H,38,39)(H,43,44);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPCDMTYCTXCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N7O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von „H-Tyr-Lys-Lys-Gly-Glu-OH“ beinhaltet die schrittweise Addition von geschützten Aminosäuren. Der Prozess beginnt typischerweise mit der Schutzgruppenbildung der Amino- und Carboxylgruppen der Aminosäuren, um unerwünschte Nebenreaktionen zu verhindern. So kann beispielsweise die Aminogruppe von Lysin mit Carbobenzoxychlorid geschützt werden, während die Carboxylgruppe als Methylester geschützt werden kann .

Die Peptidbindungen werden unter Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid gebildet. Das geschützte Peptid wird dann durch Hydrogenolyse über einen Nickelkatalysator entschützt, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie „H-Tyr-Lys-Lys-Gly-Glu-OH“ erfolgt oft mit der Festphasenpeptidsynthese. Dieses Verfahren ermöglicht die effiziente und skalierbare Produktion von Peptiden durch Verankerung der ersten Aminosäure an einem festen Harz und die sequentielle Zugabe von geschützten Aminosäuren. Das finale Peptid wird vom Harz abgespalten und gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Peptide können verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann zu Dityrosin oxidiert werden.

Reduktion: Disulfidbrücken in Peptiden können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren durch Peptidbindungsbildung substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol oder Tris(2-carboxyethyl)phosphin sind gängige Reduktionsmittel.

Substitution: Kupplungsreagenzien wie Dicyclohexylcarbodiimid werden für die Peptidbindungsbildung verwendet.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während die Reduktion von Disulfidbrücken zu freien Thiolen führt .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von „H-Tyr-Lys-Lys-Gly-Glu-OH“ hängt von seinem spezifischen biologischen Ziel ab. Peptide können mit Rezeptoren, Enzymen oder anderen Proteinen interagieren, um ihre Wirkungen auszuüben. So können sie beispielsweise an einen Rezeptor binden und einen Signalweg aktivieren oder hemmen.

Wirkmechanismus

The mechanism of action of “H-Tyr-Lys-Lys-Gly-Glu-OH” depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins to exert their effects. For example, they may bind to a receptor and activate or inhibit a signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Sequence and Structural Variations

Key Observations :

- Charge Distribution : H-Tyr-Lys-Lys-Gly-Glu-OH has a net positive charge (+1 at physiological pH), contrasting with H-Glu-Lys-OH (neutral) and H-Lys-Gly-Gly-Lys-OH (+2). This affects solubility and membrane permeability .

- Functional Moieties : The tyrosine residue in H-Tyr-Lys-Lys-Gly-Glu-OH and H-Gly-Tyr-Gly-OH enables UV detection, while the disulfide bond in oxytocin () confers structural stability .

Functional and Application Differences

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.